N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms. This specific compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl group and a methyl group, while the other is substituted with a dimethyl group and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
CAS No. |
1855947-40-8 |
|---|---|
Molecular Formula |
C11H17N5 |
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-10(5-6-13-16)7-12-11-9(2)8-15(3)14-11/h5-6,8H,4,7H2,1-3H3,(H,12,14) |
InChI Key |
FAYXWHMEXALQCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NN(C=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine derivatives with β-diketones under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of eco-friendly catalysts and solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, ammonia, primary amines.
Major Products Formed
Oxidation products: Corresponding oxides.
Reduction products: Reduced derivatives.
Substitution products: Substituted derivatives with various functional groups .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole core structure and exhibit comparable reactivity and biological activities.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole derivative with potential medicinal applications.
Uniqueness
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethyl groups, along with the amine functionality, makes it a versatile compound for various applications .
Biological Activity
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, recognized for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 226.25 g/mol. Its structure features two pyrazole rings and alkyl substitutions that enhance its lipophilicity and biological interactions.
Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways and cancer progression. The compound's interaction with molecular targets suggests it may modulate various biological processes.
Anti-inflammatory Properties
Studies have shown that this compound can significantly reduce inflammation markers in vitro. For example, it has demonstrated the ability to inhibit the production of pro-inflammatory cytokines in cell cultures.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. The following table summarizes key findings from different studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 | 3.79 | Apoptosis induction |
| Study B | SF-268 | 12.50 | Cell cycle arrest |
| Study C | NCI-H460 | 42.30 | Inhibition of angiogenesis |
These results indicate that the compound has varying degrees of cytotoxicity against different cancer types, suggesting its potential as a therapeutic agent.
Case Study 1: MCF7 Cell Line
In a study involving the MCF7 breast cancer cell line, this compound was found to induce significant apoptosis at an IC50 of 3.79 µM. This effect was attributed to the compound's ability to activate apoptotic pathways, leading to programmed cell death.
Case Study 2: SF-268 Cell Line
Another investigation on the SF-268 glioma cell line revealed an IC50 value of 12.50 µM. The study suggested that the compound might exert its anticancer effects by disrupting the cell cycle, thus preventing tumor growth.
Research Findings
Recent advancements in drug design have highlighted the importance of pyrazole derivatives as promising candidates for anti-inflammatory and anticancer therapies. N-[ (1,4-dimethyl - 1H - pyrazol - 5 - yl ) methyl ] - 1 - ethyl - 3 - methyl - 1H - pyrazol - 5 - amine stands out due to its unique substitution pattern which enhances its biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
